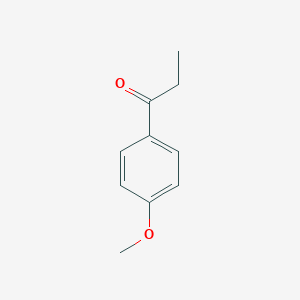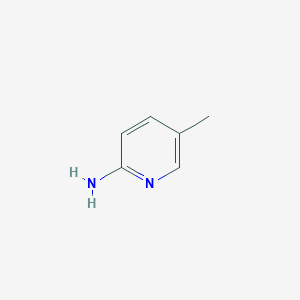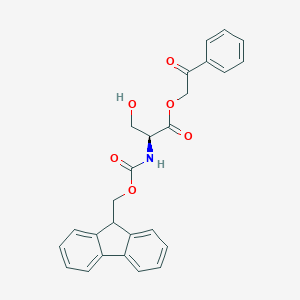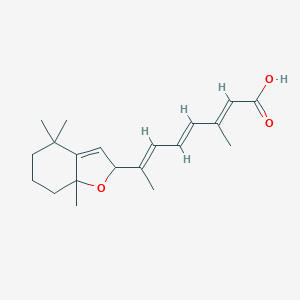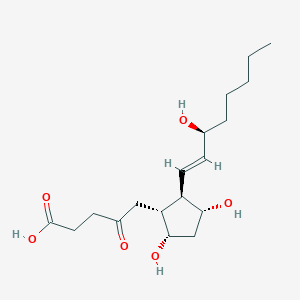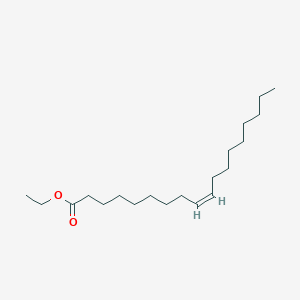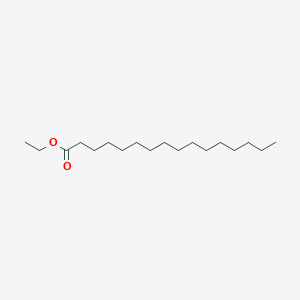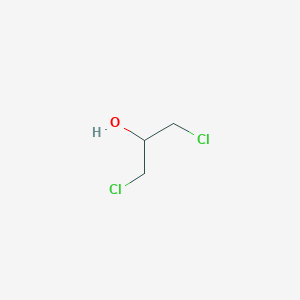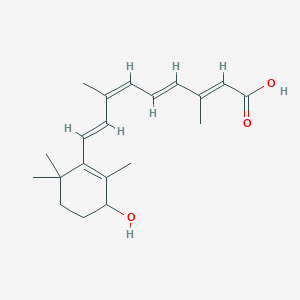
rac 4-Hydroxy-9-cis-retinoic Acid
Overview
Description
9-cis-4-Hydroxyretinoic acid is a retinoid compound that consists of 9-cis-retinoic acid bearing a hydroxy substituent at position 4 on the cyclohexenyl ring . This compound is part of the broader family of retinoids, which are chemically related to vitamin A and play crucial roles in various biological processes, including vision, cell growth, and differentiation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-cis-4-Hydroxyretinoic acid typically involves the hydroxylation of 9-cis-retinoic acid. This process can be achieved through various chemical reactions, including the use of specific reagents and catalysts that facilitate the addition of a hydroxy group at the desired position on the cyclohexenyl ring .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
9-cis-4-Hydroxyretinoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The hydroxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized retinoid derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
9-cis-4-Hydroxyretinoic acid has several scientific research applications, including:
Chemistry: Used as a model compound to study retinoid chemistry and reaction mechanisms.
Biology: Investigated for its role in cell growth, differentiation, and apoptosis.
Medicine: Explored for potential therapeutic applications in treating skin disorders, cancers, and other diseases.
Industry: Utilized in the development of cosmetic and pharmaceutical products
Mechanism of Action
The mechanism of action of 9-cis-4-Hydroxyretinoic acid involves its interaction with retinoid receptors in the body. These receptors, including retinoic acid receptors (RARs) and retinoid X receptors (RXRs), mediate the compound’s effects on gene expression and cellular processes. The binding of 9-cis-4-Hydroxyretinoic acid to these receptors activates specific signaling pathways that regulate cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
9-cis-Retinoic acid: The parent compound of 9-cis-4-Hydroxyretinoic acid, lacking the hydroxy substituent.
All-trans-Retinoic acid: Another retinoid with a different geometric configuration.
13-cis-Retinoic acid: A retinoid with a different cis configuration at the 13th position
Uniqueness
9-cis-4-Hydroxyretinoic acid is unique due to the presence of the hydroxy group at position 4, which imparts distinct chemical and biological properties. This modification can influence the compound’s interaction with retinoid receptors and its overall biological activity, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
(2E,4E,6Z,8E)-9-(3-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13,18,21H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9+,14-7-,15-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUMXGDKXYTTEY-NAXRMXIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1O)(C)C)/C=C/C(=C\C=C\C(=C\C(=O)O)\C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




